molecular formula C24H20N2O4 B2916289 (Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929866-94-4

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Número de catálogo: B2916289
Número CAS: 929866-94-4
Peso molecular: 400.434
Clave InChI: UUPBAYSVSDRKIV-UUYOSTAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzofuro-oxazinone derivative characterized by a fused tricyclic system. The (Z)-configuration of the 3-methoxybenzylidene substituent at position 2 and the pyridin-4-ylmethyl group at position 8 defines its stereoelectronic properties.

Propiedades

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)12-22-23(27)19-5-6-21-20(24(19)30-22)14-26(15-29-21)13-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPBAYSVSDRKIV-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The unique arrangement of functional groups within this compound contributes to its biological properties.

Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon and oral squamous cell carcinoma. The cytotoxicity is attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS) .
  • Inhibition of MDM2 : It functions as an inhibitor of the murine double minute 2 (MDM2) protein, which is involved in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound enhances p53 activity, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

StudyCell LineIC50 (µM)Mechanism
HCT116 (colon cancer)5.0Cytotoxicity via apoptosis
SJSA-1 (sarcoma)6.4MDM2 inhibition
HL60 (leukemia)8.0Induction of ROS

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Colon Cancer Study : In a study involving HCT116 and HT29 colon cancer cells, the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 5 µM. The mechanism was linked to increased ROS production and apoptosis induction .
  • Oral Squamous Cell Carcinoma : The compound was tested against several oral squamous cell carcinoma lines (Ca9-22, HSC-2). Results indicated significant cytotoxicity with average SI values exceeding 10, suggesting selective toxicity towards malignant cells compared to non-malignant counterparts .
  • MDM2 Inhibition : In a murine model, the compound was shown to inhibit MDM2 effectively, leading to enhanced p53 activity and subsequent tumor regression in xenograft models .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Notes
Target: (Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-benzofuro-oxazinone Benzofuro[7,6-e][1,3]oxazin-3-one - 3-Methoxybenzylidene (Z-configuration)
- Pyridin-4-ylmethyl at position 8
Moderate lipophilicity; pyridine enhances H-bonding potential
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (Compound 11b) Thiazolo[3,2-a]pyrimidine - 4-Cyanobenzylidene
- 5-Methylfuran-2-yl
High polarity (cyano group); lower solubility
(Z)-8-(4-Fluorophenethyl)-benzofuro-oxazinone () Benzofuro[7,6-e][1,3]oxazin-3-one - 4-Fluorophenethyl
- Pyridin-4-ylmethylene
Fluorine increases metabolic stability
9-(2-Chlorobenzylidene)-chromeno-pyrimidinone (Compound 4, ) Chromeno[2,3-d]pyrimidin-4-one - 2-Chlorobenzylidene
- 2-Chlorophenyl
High lipophilicity; potential CYP450 inhibition
Chromeno-benzodioxocin diols (Compound 10B, ) Chromeno[7,8-d][1,3]benzodioxocin - 3,4-Dihydroxyphenyl
- 4-Hydroxyphenyl
High polarity; antioxidant or kinase inhibitor

Key Observations

Core Scaffold Differences: The target compound and share a benzofuro-oxazinone core, which is distinct from the thiazolo-pyrimidine () and chromeno-pyrimidinone () systems. Chromeno-benzodioxocin derivatives () exhibit fused polycyclic systems with multiple hydroxyl groups, favoring polar interactions .

Substituent Effects: Electron-Withdrawing Groups: The 4-cyano group in Compound 11b () increases polarity but reduces membrane permeability compared to the methoxy group in the target compound . Halogenated Substituents: The 4-fluorophenethyl group in enhances lipophilicity and resistance to oxidative metabolism, whereas chlorinated derivatives () may confer toxicity risks . Pyridine vs.

Synthetic Accessibility: Thiazolo-pyrimidine derivatives () are synthesized via condensation with aromatic aldehydes in acetic anhydride, yielding ~68% . Chromeno-pyrimidinones () require multi-step reactions, including benzoylation and cyclization, with lower yields (~57%) .

Table 2: Spectral and Analytical Data

Compound IR (cm⁻¹) NMR Highlights (δ, ppm) Molecular Formula
Target Compound Not reported Not reported C₂₄H₂₀N₂O₄ (inferred)
Compound 11b () 3,423 (NH), 2,209 (CN) 2.24 (s, CH₃); 8.01 (s, =CH) C₂₂H₁₇N₃O₃S
Compound Not reported Not reported C₂₆H₂₃FN₂O₄·C₄H₈O₂
Compound 4 () 1,719 (C=O) 7.10–7.82 (m, ArH); 9.59 (s, NH) C₂₃H₁₆Cl₂N₂O₂

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.